1H-Benzimidazole-2-acetic acid

Catalog No.
S661533
CAS No.
13570-08-6
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-2-acetic acid

CAS Number

13570-08-6

Product Name

1H-Benzimidazole-2-acetic acid

IUPAC Name

2-(1H-benzimidazol-2-yl)acetic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

GFTPLFVZKMIYAP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=[NH+]2)CC(=O)[O-]

Medicinal Chemistry:

  • 1H-BZA serves as a building block for the synthesis of more complex molecules with potential medicinal properties. Researchers explore its use in developing new drugs for various therapeutic areas, including:
    • Antibacterial agents: Studies investigate the potential of 1H-BZA derivatives to combat bacterial infections. Source: )
    • Anticancer agents: Research explores the possibility of 1H-BZA-based molecules acting against cancer cells. Source: )

Materials Science:

  • Researchers investigate the use of 1H-BZA in the development of functional materials. Its properties like acidity and the presence of nitrogen atoms make it a candidate for applications in:
    • Polymers: Studies explore incorporating 1H-BZA into polymers to create new materials with desired properties like improved thermal stability or conductivity. Source: )
    • Ionic liquids: Research examines the potential of 1H-BZA-based ionic liquids, which are salts with unique properties like being liquid at room temperature. These ionic liquids could have applications in catalysis and solvent extraction. Source: )

1H-Benzimidazole-2-acetic acid is a chemical compound characterized by the presence of a benzimidazole ring substituted with an acetic acid moiety. Its molecular formula is C9H8N2O2, and it features a bicyclic structure that incorporates nitrogen atoms, contributing to its unique chemical properties. The compound is notable for its diverse applications in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents.

Due to its functional groups. Key reactions include:

  • Alkylation: The compound can be alkylated using alcohols in the presence of sulfuric acid, yielding esters of 1H-benzimidazole-2-acetic acid .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes to form more complex benzimidazole derivatives .
  • Acid-Base Reactions: The carboxylic acid group can engage in typical acid-base reactions, forming salts with bases.

Research indicates that 1H-benzimidazole-2-acetic acid exhibits significant biological activity. It has been shown to possess:

  • Analgesic Properties: In studies, it demonstrated efficacy comparable to standard analgesics like Indomethacin, making it a potential candidate for pain relief therapies .
  • Anti-inflammatory Effects: The compound has been reported to inhibit protein denaturation, suggesting its potential in treating inflammatory conditions .

The synthesis of 1H-benzimidazole-2-acetic acid typically involves multi-step processes:

  • Synthesis of 2-Methyl Benzimidazole: This is achieved by refluxing o-phenylenediamine with acetic acid .
  • Formation of Substituted Benzimidazoles: A mixture of 2-methyl benzimidazole and substituted benzaldehydes is heated to facilitate condensation .
  • Acetic Acid Derivatives Formation: Chloroacetic acid is reacted with the synthesized benzimidazoles under reflux conditions, often using pyridine as a catalyst .

1H-Benzimidazole-2-acetic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for developing new analgesic and anti-inflammatory drugs.
  • Research: Used in studies investigating the biological activity of benzimidazole derivatives and their potential therapeutic effects.

Studies have explored the interactions of 1H-benzimidazole-2-acetic acid with biological systems. Notably, its analgesic and anti-inflammatory properties have been linked to its ability to inhibit certain biochemical pathways involved in pain and inflammation. The compound's safety profile indicates potential irritant effects, necessitating caution during handling .

Several compounds share structural similarities with 1H-benzimidazole-2-acetic acid, each exhibiting unique properties:

Compound NameStructureUnique Features
2-Amino-5-methylbenzoic acidSimilar aromatic structureExhibits different biological activities
4-Amino-3-hydroxybenzoic acidHydroxy group additionKnown for its anti-inflammatory properties
5-Amino-2-bromobenzoic acidBromine substitutionPotential use in synthetic organic chemistry
(1H-Benzimidazol-2-yl)methyl thioacetic acidThioether group additionProvides distinct reactivity patterns

Synthetic Methodologies and Reaction Mechanisms

The synthesis of 1H-benzimidazole-2-acetic acid predominantly involves cyclocondensation reactions between o-phenylenediamine (OPD) and carboxylic acid derivatives. A canonical approach employs acetic acid or its derivatives under acidic conditions. For instance, thionyl chloride (SOCl₂) in methanol facilitates the esterification of (1H-benzimidazol-2-yl)acetic acid to yield the methyl ester precursor, achieving an 86% yield after 18 hours at 20°C. The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride activates the carboxylic acid group, followed by methanol quenching (Fig. 1A).

Alternative routes leverage glyoxylic acid and OPD in hot water (46–58°C) catalyzed by hydroxyapatite, producing benzimidazole-2-carbaldehyde intermediates, which are subsequently oxidized. Mechanistic studies reveal that acid catalysts (e.g., acetic acid or phosphoric acid) promote protonation of the aldehyde carbonyl, enabling nucleophilic attack by OPD’s amine group. A proposed 1,3-hydride shift facilitates aromatization, forming the benzimidazole core.

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalystConditionsYield (%)Reference
SOCl₂/MeOH esterificationThionyl chloride0–20°C, 18 h86
Glyoxylic acid cyclizationHydroxyapatite46–58°C, 2–10 h75–89
Acetic acid condensationAcetic acidReflux, 4–6 h62–92
Phosphoric acid catalysisH₃PO₄Methanol, 50°C61–89

Catalyst Optimization and Reaction Efficiency

Catalyst selection critically impacts reaction kinetics and product purity. Phosphoric acid (7 mol%) in methanol at 50°C enables efficient synthesis of 1-benzyl-2-phenyl-benzimidazole derivatives in 13–30 minutes, underscoring its role in accelerating imine formation and cyclization. Comparatively, hydroxyapatite in aqueous conditions offers a reusable, eco-friendly alternative, though with longer reaction times (2–10 hours).

HCl-mediated synthesis of 2-chloromethyl benzimidazole demonstrates the influence of acid strength: 4M HCl at 100–120°C achieves 80–85% yield via electrophilic aromatic substitution, though product polymerization remains a challenge. Transition metal catalysts, such as manganese acetate, enable selective C–H functionalization at low temperatures (-10–35°C), achieving 87% yield in 1–6 hours.

Green Chemistry Approaches and Solvent-Free Synthesis

Recent advancements prioritize sustainability. Solvent-free grinding of OPD and aldehydes at 140°C produces benzimidazoles in 92% yield within 25 minutes, eliminating toxic solvents and reducing energy consumption. Microwave-assisted protocols further enhance efficiency: irradiation of OPD and oxalic acid with NH₄Cl in ethanol yields 79% product in 4–8 minutes.

Table 2: Green Synthesis Metrics

MethodSolventCatalystTimeYield (%)
Solvent-free grindingNoneNone25 min92
Microwave irradiationEthanolNH₄Cl8 min79
Aqueous hydroxyapatiteWaterHydroxyapatite10 h89

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13570-08-6

Dates

Modify: 2023-08-15

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